molecular formula C12H13N3O2 B1518148 ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate CAS No. 1155927-22-2

ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate

Cat. No. B1518148
CAS RN: 1155927-22-2
M. Wt: 231.25 g/mol
InChI Key: CQLZIUSOZQXZOK-UHFFFAOYSA-N
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Description

Ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with a molecular weight of 231.25 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The complete assignments of these compounds have been performed based on experimental data and potential energy distribution (PED) of the vibrational modes .


Chemical Reactions Analysis

Electrophilic aromatic substitution is a common reaction involving aromatic rings like the one in this compound . The formylating agent, also known as the Vilsmeyer-Haack Reagent, is formed in situ from DMF and phosphorus oxychloride .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 231.25 . It is typically stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

One significant application of compounds related to ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate is in the field of corrosion inhibition. Specifically, pyranpyrazole derivatives, including structurally related compounds, have been investigated for their effectiveness as corrosion inhibitors for mild steel in industrial applications. These studies utilize gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods to evaluate the inhibitors' efficiency. High inhibition efficiency was observed, with one derivative showing up to 98.8% efficiency at a concentration of 100 mg/L. The formation of an adsorbed protective film on the metal surface was confirmed through scanning electron microscopy (SEM) and atomic force microscopy (AFM) studies. These inhibitors are thought to function through a donor-acceptor relationship between the inhibitor molecules and the metal, a mechanism explored through Density Functional Theory (DFT) and molecular dynamic simulation (MD) (Dohare, Ansari, Quraishi, & Obot, 2017).

Synthesis and Characterization of Heterocyclic Compounds

Another area of research involves the synthesis and characterization of novel heterocyclic compounds using this compound or its derivatives as starting materials. These compounds are of interest for their potential applications in various fields, including pharmaceuticals and materials science. For example, studies have been conducted on the synthesis of pyrazolo[3,4-b]pyridine products through condensation reactions, offering pathways to new N-fused heterocycle products. These synthetic methodologies provide access to compounds with potential biological activity and material properties (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Crystal Structure Determination

Research has also focused on the crystal structure determination of compounds structurally related to this compound. These studies are crucial for understanding the molecular and crystallographic properties of these compounds, which can inform their potential applications. For instance, the crystal structure of a related compound was determined, providing insights into its molecular geometry and intermolecular interactions. Such research contributes to the broader field of crystallography and materials science, offering data that can be used to predict compound behavior in various applications (Kumar, Banerjee, Brahmachari, & Gupta, 2018).

Mechanism of Action

Target of Action

The primary target of ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D in humans . This enzyme plays a crucial role in signal transduction processes by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Mode of Action

It is believed to interact with its target enzyme, possibly inhibiting its activity . This could lead to an increase in the concentration of cAMP within the cell, thereby affecting various cellular processes that are regulated by this second messenger.

Biochemical Pathways

This could include pathways involved in cell proliferation, inflammation, and other cellular responses to external stimuli .

Result of Action

Given its potential role in increasing cAMP levels, it may influence a variety of cellular processes, including cell proliferation and inflammation .

properties

IUPAC Name

ethyl 1-(4-aminophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-7-8-15(14-11)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLZIUSOZQXZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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